An In-Depth Technical Guide to 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid
An In-Depth Technical Guide to 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid
This guide provides a comprehensive technical overview of 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid, focusing on its synthesis, characterization, and strategic applications in modern drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical principles with practical, field-proven insights.
Introduction and Strategic Importance
3-((Dimethylamino)methyl)-5-fluorophenylboronic acid (CAS No. 2121511-70-2) is a highly functionalized organoboron compound that has emerged as a valuable building block in pharmaceutical and materials science.[1][2] Its structure is notable for three key features: the boronic acid moiety, a fluorine atom, and a dimethylaminomethyl group. This unique combination of functional groups imparts desirable physicochemical properties that are strategically leveraged in the synthesis of complex molecules.
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The Boronic Acid Group : This functional group is the cornerstone of its utility, primarily serving as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that form the core of many therapeutic agents.[3][4][5]
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The Fluorine Atom : The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The fluorine atom on the phenyl ring can enhance binding interactions with target proteins and improve pharmacokinetic profiles by blocking sites of metabolic oxidation.
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The Dimethylamino Group : The tertiary amine functionality is a common pharmacophore found in numerous FDA-approved drugs.[6][7] Its basicity allows for the formation of salts, which can dramatically improve aqueous solubility and bioavailability.[6] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or engage in crucial ionic interactions within a biological target's active site, enhancing potency and selectivity.[8][9]
The convergence of these three motifs in a single reagent makes 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid a powerful tool for introducing a versatile, drug-like fragment into a target molecule, accelerating the discovery and development of new chemical entities.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key properties are summarized below.
| Property | Value | Source |
| CAS Number | 2121511-70-2 | [1][2] |
| IUPAC Name | [3-((Dimethylamino)methyl)-5-fluorophenyl]boronic acid | [1] |
| Molecular Formula | C₉H₁₃BFNO₂ | |
| Molecular Weight | 197.02 g/mol | [10] |
| Appearance | Off-white to white solid | N/A |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | N/A |
Spectroscopic Characterization
Characterization is typically achieved using standard spectroscopic techniques. While a definitive spectrum should be acquired for each batch, the expected NMR signals are:
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¹H NMR : Protons on the aromatic ring would appear as distinct multiplets in the aromatic region. The benzylic protons of the -CH₂N- group would show a singlet, and the methyl protons of the -N(CH₃)₂ group would also appear as a singlet.
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¹³C NMR : Signals corresponding to the aromatic carbons (with C-F coupling), the benzylic carbon, and the methyl carbons would be observable.
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¹⁹F NMR : A singlet or multiplet corresponding to the single fluorine atom on the aromatic ring.
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¹¹B NMR : This technique is particularly useful for assessing the integrity of the boronic acid. A signal in the range of 28-30 ppm (in DMSO-d₆) is characteristic of a trigonal planar (sp²-hybridized) boronic acid.[11] The presence of other signals could indicate the formation of boroxines (anhydrides) or tetrahedral boronate species.[11]
Synthesis Pathway
The synthesis of substituted phenylboronic acids often involves a lithium-halogen exchange followed by borylation. A plausible and robust synthetic route for 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid is outlined below, based on established organometallic methodologies.[12]
Causality of Experimental Choices:
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Starting Material : The synthesis logically begins with the corresponding aryl bromide. The bromine atom is an excellent handle for lithium-halogen exchange.
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Low Temperature (-78°C) : The reaction with n-butyllithium is performed at cryogenic temperatures (typically -78°C, a dry ice/acetone bath) to prevent side reactions, such as the deprotonation of the benzylic protons adjacent to the nitrogen atom by the highly basic organolithium reagent.
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Borylation Agent : Triisopropyl borate is used as the electrophile to install the boron moiety. It is less reactive than trimethyl borate, which can sometimes lead to over-addition.
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Aqueous Acid Workup : The initial product is a boronate ester. Hydrolysis with a mild acid (e.g., HCl) is required to cleave the isopropyl ester groups and yield the final boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C(sp²)-C(sp²) bond between an organoboron compound and an organohalide.[5]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Key Steps Explained:
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Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) species. This is often the rate-limiting step.
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Transmetalation : The organic group from the boronic acid (Ar') is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]
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Reductive Elimination : The two organic fragments (Ar and Ar') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Field-Proven Experimental Protocol
The following protocol provides a robust starting point for a Suzuki-Miyaura coupling using 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid.
Self-Validating System & Causality:
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Reagent Stoichiometry (Step 1) : A slight excess of the boronic acid (1.2 eq) is used. This is a critical choice to drive the reaction to completion, compensating for potential protodeboronation (cleavage of the C-B bond by protons) or homocoupling side reactions.[5]
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Base Selection (Step 1) : A base like potassium carbonate (K₂CO₃) is essential. Its primary role is to activate the boronic acid by converting it to a more reactive anionic 'ate' complex, which facilitates the transmetalation step.
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Degassing (Step 3) : This is a non-negotiable step. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote undesirable homocoupling of the boronic acid.[5] Sparging with an inert gas removes dissolved oxygen, protecting the catalyst and ensuring high yields.
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Solvent System (Step 2) : A mixture of an organic solvent (like dioxane or THF) and water is commonly used. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base.
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Monitoring (Step 4) : Regular monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a self-validating measure that confirms the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint.
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be strictly followed.
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Hazard Identification : This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[10]
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
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Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, particularly hydrolysis or oxidation.
Conclusion
3-((Dimethylamino)methyl)-5-fluorophenylboronic acid is a sophisticated and highly valuable building block for drug discovery and development. Its trifunctional nature provides medicinal chemists with a powerful reagent to simultaneously introduce a key coupling handle (boronic acid), a metabolic stabilizer (fluorine), and a solubility-enhancing/target-binding element (dimethylamino group). A deep understanding of its properties, synthesis, and application in cornerstone reactions like the Suzuki-Miyaura coupling, as detailed in this guide, is essential for leveraging its full potential in the rapid and efficient synthesis of next-generation therapeutics.
References
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Available at: [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
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Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications. Available at: [Link]
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Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid-β, and Oxidative Stress in Alzheimer's Disease. PubMed. Available at: [Link]
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Electronic Supplementary Information for - A novel aggregation–induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer. The Royal Society of Chemistry. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PubMed Central. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]
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(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available at: [Link]
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